molecular formula C₆H₄BF₄N₃O₃ B1158754 2-Diazo-4-nitrophenol  Fluoroborate Salt

2-Diazo-4-nitrophenol Fluoroborate Salt

Cat. No.: B1158754
M. Wt: 252.92
Attention: For research use only. Not for human or veterinary use.
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic proton environment is defined by substituent-induced deshielding. For the parent structure, protons adjacent to the nitro group (C-3 and C-5) resonate near δ 8.8–9.2 ppm as doublets, while the proton at C-6 (ortho to the hydroxyl group) appears at δ 7.5–8.0 ppm. The diazonium group suppresses proton signals at C-2 due to its electron-withdrawing nature.
  • ¹¹B NMR : The tetrafluoroborate ion exhibits a quintet near δ -1.5 ppm (¹J₆F-B = 16–18 Hz), confirming the presence of BF₄⁻.
  • ¹⁹F NMR : A singlet at δ -148 ppm verifies the symmetry of the BF₄⁻ anion.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N≡N stretch : A sharp peak at 2250–2280 cm⁻¹, characteristic of diazonium salts.
  • NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹.
  • B-F stretches : 1050–1100 cm⁻¹.

UV-Vis Spectroscopy

The conjugated π-system of the nitro and diazonium groups results in strong absorbance at λₘₐₓ ≈ 350–400 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), typical of aromatic diazonium chromophores.

Crystallographic Properties and Solid-State Behavior

While single-crystal X-ray diffraction data for 2-diazo-4-nitrophenol fluoroborate salt are not explicitly reported, related diazonium tetrafluoroborates crystallize in monoclinic systems with space group P2₁/a. For example, benzenediazonium tetrafluoroborate adopts unit cell parameters a = 17.347 Å, b = 8.396 Å, c = 5.685 Å, and β = 92.14°.

In the solid state, the diazonium group forms a linear N≡N⁺ moiety (bond length ≈ 1.08 Å), while the nitro group adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization. The BF₄⁻ ion participates in weak hydrogen bonding with the phenolic -OH group (O-H···F distance ≈ 2.7 Å), influencing solubility and thermal stability.

Comparative Analysis with Related Diazonium Tetrafluoroborate Salts

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) λₘₐₓ (nm) Solubility in Water
2-Diazo-4-nitrophenol BF₄⁻ C₆H₄BF₄N₃O₃ 252.92 380 Moderate
4-Nitrobenzenediazonium BF₄⁻ C₆H₄BF₄N₃O₂ 236.92 365 High
Benzenediazonium BF₄⁻ C₆H₅BF₄N₂ 195.93 280 Low

Key Differences:

  • Electronic Effects : The nitro group at C-4 in 2-diazo-4-nitrophenol fluoroborate enhances electrophilicity at C-1 and C-3 compared to unsubstituted benzenediazonium salts, facilitating nucleophilic aromatic substitution.
  • Thermal Stability : The hydroxyl group at C-6 reduces thermal stability relative to 4-nitrobenzenediazonium tetrafluoroborate, as evidenced by decomposition temperatures below 150°C.
  • Crystallinity : Steric hindrance from the -OH and -NO₂ groups results in lower crystal symmetry compared to monosubstituted analogs.

Properties

Molecular Formula

C₆H₄BF₄N₃O₃

Molecular Weight

252.92

Synonyms

2-Hydroxy-5-nitro-benzenediazonium Fluoroborate Salt

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Table 2: Physicochemical Properties

Property 2-Diazo-4-nitrophenol Fluoroborate KBF₄ Diazonium Hexafluorophosphates
Solubility Soluble in acetone, ether Insoluble in H₂O Varies (often organic solvents)
Decomposition Explosive above 0°C Stable up to 890°C Decomposes smoothly to Ar-F
Melting Point 890°C Higher than fluoroborates
Spectral Properties Distinct NMR shifts (δ 8.6–8.7 for aromatic H) Not provided

Key Observations :

  • Diazonium fluoroborates exhibit strong solvatochromic and spectroscopic signatures (e.g., NMR δ ~8.6–8.7 ppm for aromatic protons) due to electron-withdrawing nitro and diazo groups .
  • Potassium fluoroborate (KBF₄) is thermally robust but chemically inert compared to reactive diazonium salts .
Stability and Handling
  • 2-Diazo-4-nitrophenol Fluoroborate: Requires immediate use or storage at -2°C to prevent decomposition .
  • KBF₄ : Stable under ambient conditions with a 2-year shelf life .
  • Hazards : Diazonium salts are classified as hazardous due to explosive decomposition risks; handling mandates cold storage and inert atmospheres .

Functional Differences :

  • Diazonium fluoroborates are niche intermediates in organic synthesis, whereas KBF₄ serves bulk industrial roles .

Preparation Methods

Experimental Procedure:

  • Dissolution : 2-Amino-4-nitrophenol (10 mmol) is dissolved in 15% HBF₄ (3.4 mL) and H₂O (4 mL).

  • Diazotization : NaNO₂ (10 mmol in 1.5 mL H₂O) is added dropwise at 0°C over 40 minutes.

  • Precipitation : The mixture is filtered, and the solid is washed with cold ether to yield 2-diazo-4-nitrophenol fluoroborate.

Yield and Purity:

  • Yield : 73–95% (dependent on HBF₄ concentration and cooling efficiency).

  • Purity : >98% (confirmed by ¹H NMR and elemental analysis).

Optimized Industrial-Scale Synthesis

Patent EP0022959B1 details enhancements for large-scale production, emphasizing solvent selection and decomposition avoidance:

Key Innovations:

  • Solvent system : Use of 15–25% HBF₄ reduces viscosity, facilitating mixing and filtration.

  • Continuous addition : Sodium nitrite (20–60% aqueous solution) is added incrementally to maintain stoichiometric control.

  • Post-reaction processing : Washing with polar solvents (e.g., methanol) removes residual acids, while non-polar solvents (e.g., hexane) aid drying.

Performance Data:

ParameterValue
HBF₄ concentration15–25%
Reaction temperature-10°C to +5°C
Yield90–95%
Purity99% (HPLC)

Flow Chemistry Approaches

Microreactor-based diazotization (PMC6274498) offers superior heat and mass transfer, critical for unstable diazonium salts:

Flow Setup:

  • Mixing chips : 0.27 mL and 2 mL internal volume chips for reagent mixing.

  • Cooling coils : 2.75 mL and 5 mL coils maintained at 10°C.

  • Flow rate : 5 mL/min (total residence time: <2 minutes).

Advantages:

  • Safety : Minimizes exposure to hazardous intermediates.

  • Efficiency : 100% conversion achieved for electron-deficient anilines (e.g., 4-nitroaniline).

Solvent and Catalytic Modifications

Recent studies explore solvent effects on diazonium stability and reactivity:

Ionic Liquid-Mediated Synthesis:

  • Solvent : [emim][BF₄] (1-ethyl-3-methylimidazolium tetrafluoroborate) acts as both solvent and fluoride source.

  • Conditions : 80°C, catalyst-free.

  • Outcome : 85% yield of aryl fluorides post-decomposition, indicating high initial diazonium purity.

Comparative Solvent Screening:

SolventReaction Time (min)Yield (%)
DMSO1575
CH₃CN6063
CH₂Cl₂120<5

DMSO enhances reaction rates due to its polar aprotic nature, stabilizing the diazonium intermediate.

Challenges and Stabilization Strategies

Decomposition Mitigation:

  • Low-temperature storage : Diazonium salts are stored at -20°C under inert atmosphere.

  • Additives : Hydrazine (0.05 eq.) reduces nitroso byproducts, improving shelf life.

Impurity Analysis:

Common impurities include unreacted amine and nitroso derivatives, removed via silica gel chromatography (0–5% ethyl acetate/heptane) .

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